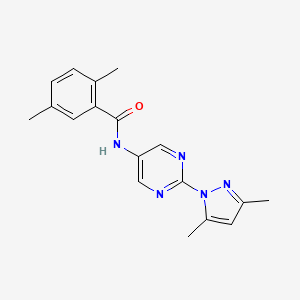

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide

Descripción

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and a 2,5-dimethylbenzamide group at the 5-position. The pyrimidine scaffold is widely exploited in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, while the pyrazole and benzamide substituents contribute to steric and electronic modulation.

Propiedades

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-11-5-6-12(2)16(7-11)17(24)21-15-9-19-18(20-10-15)23-14(4)8-13(3)22-23/h5-10H,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJOHOLYLOWEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, through cyclization reactions.

Pyrimidine Ring Construction: Coupling the pyrazole derivative with a pyrimidine precursor under specific conditions, often involving catalysts and controlled temperatures.

Amide Bond Formation: The final step involves the formation of the benzamide moiety by reacting the intermediate with 2,5-dimethylbenzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for synthesizing more complex molecules.

Biology: As a probe to study biological processes involving pyrazole and pyrimidine derivatives.

Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Pyrazole-Containing Analogs

Compound 18 (4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide):

- Structural Differences : Replaces the pyrimidine core with a propane linker and introduces a sulfonamide group. The 3,5-dimethylpyrazole is retained but conjugated via an oxopropyl bridge.

- Functional Implications : The sulfonamide group enhances solubility and acidity (pKa ~10–11), contrasting with the lipophilic dimethylbenzamide in the target compound. This may reduce membrane permeability but improve aqueous stability .

Compound 19 (4-({2-[N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(sulfamoylphenyl)amino]}propanamide)):

- Structural Differences : Substitutes pyrimidine with a pyrrole ring and incorporates a propanamide chain. The 13C-NMR spectrum confirms pyrrole-specific resonances (e.g., 10.91 ppm for CH3 groups) absent in the target compound’s pyrazole-pyrimidine system .

Pyrimidine-Based Derivatives from Patent Literature

The patents () describe analogs such as N-(2-(3-cyano-6-(piperidin-4-ylidene acetamido)quinolin-4-ylamino)pyrimidin-5-yl)benzamide:

- Structural Differences: Replaces the pyrazole with a quinoline-cyano-piperidine system and tetrahydrofuran-3-yloxy substituents. The benzamide is retained but modified with dimethylamino or phenylsulfonamide groups.

- Functional Implications: The quinoline and piperidine moieties introduce basic nitrogen atoms, which could enhance solubility and metal-coordination properties. The tetrahydrofuran group may improve metabolic stability compared to the target compound’s simpler benzamide .

Comparative Data Table

Research Findings and Implications

- Bioavailability : The target compound’s dimethyl groups may favor passive diffusion across biological membranes, whereas sulfonamide-containing analogs (e.g., Compound 18) rely on active transport due to ionizability .

- Target Selectivity: Pyrimidine derivatives with extended aromatic systems (e.g., quinoline in patents) likely exhibit higher affinity for kinases or DNA-interacting proteins, while pyrazole-pyrimidine hybrids may target enzymes like cyclooxygenase or carbonic anhydrase .

- Synthetic Feasibility: The target compound’s synthesis is likely more straightforward than quinoline-based analogs, which require multi-step functionalization of complex heterocycles .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For pyrimidine-pyrazole hybrids, a typical approach involves reacting 5-aminopyrimidine derivatives with activated pyrazole intermediates under reflux in polar aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃). Key parameters include temperature control (80–120°C), stoichiometric ratios (1:1.2 for amine:electrophile), and catalyst use (e.g., Pd for cross-coupling). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield optimization may require iterative adjustment of solvent polarity and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using chemical shift ranges: pyrazole protons (δ 6.0–7.5 ppm), pyrimidine protons (δ 8.0–9.0 ppm), and methyl groups (δ 2.0–2.5 ppm). Overlapping signals may require 2D NMR (HSQC, HMBC) .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. Discrepancies between calculated and observed masses suggest impurities or incorrect adduct formation .

- FTIR : Look for carbonyl (C=O, ~1680 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches to confirm amide and pyrazole linkages .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and elemental analysis results during characterization?

- Methodological Answer : Systematic validation involves:

- Repeating elemental analysis to rule out combustion errors.

- Cross-checking HRMS with isotopic patterns to confirm molecular formula.

- Using DEPT-135 NMR to distinguish CH₃/CH₂/CH groups and verify substituent counts.

- If inconsistencies persist, consider X-ray crystallography (e.g., SHELX refinement) for unambiguous structural confirmation .

Q. What computational strategies are effective for predicting the ADME-Tox profile and target binding affinity of this compound?

- Methodological Answer :

- ADME-Tox : Use tools like SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 inhibition. Toxicity risks (e.g., hepatotoxicity) can be assessed via ProTox-II .

- Binding Affinity : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like tyrosine kinases. Optimize parameters: grid box centered on ATP-binding sites, Lamarckian GA for conformational sampling. Validate with MM-GBSA binding energy calculations .

Q. How can crystallographic refinement address disorder or twinning in the compound’s crystal structure?

- Methodological Answer :

- Disorder : In SHELXL, split occupancy of disordered atoms and apply restraints (e.g., SIMU, DELU) to stabilize refinement. Use PART commands for distinct moieties .

- Twinning : For twinned data (e.g., merohedral twinning), employ SHELXD for initial phasing and TWIN/BASF commands in SHELXL. HKLF 5 format is critical for handling twin laws .

Q. What experimental and computational approaches are suitable for studying structure-activity relationships (SAR) of pyrazole-pyrimidine hybrids?

- Methodological Answer :

- Synthetic Modifications : Systematically vary substituents (e.g., methyl → halogen on pyrazole) and assess bioactivity changes via enzyme inhibition assays .

- 3D-QSAR : Build CoMFA/CoMSIA models using alignment-dependent descriptors. Validate with leave-one-out cross-validation (q² > 0.5) .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at pyrimidine N1) using Phase or MOE .

Q. How should stability studies be designed to evaluate degradation under accelerated storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via HPLC-PDA at 0, 7, 14 days.

- Degradant Identification : Use LC-HRMS/MS with CID fragmentation to characterize degradation products. Compare fragmentation patterns with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.